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5-Chloro-2-iodo-3-methylphenol

Cat. No.: B1390747
CAS No.: 1150617-66-5
M. Wt: 268.48 g/mol
InChI Key: GNBAYTANZGQJIR-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Phenolic Compounds in Contemporary Chemical Research

Halogenated phenolic compounds, characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring, are subjects of intense scientific scrutiny. Their significance spans multiple disciplines, from environmental science to medicinal chemistry. In environmental contexts, halophenols are often studied as disinfection byproducts (DBPs) formed during water treatment processes, with research focusing on their formation, detection, and potential toxicity. acs.orgnih.govresearchgate.net Conversely, in synthetic chemistry, the unique electronic properties imparted by halogen substituents make these phenols valuable building blocks and intermediates for creating more complex molecules. mdpi.commdpi.com The presence of halogens can influence a molecule's reactivity and biological activity, making them key components in the design of pharmaceuticals and agrochemicals. mdpi.com

Structural Classification and Nomenclature of Substituted Phenols

Phenols are organic compounds where a hydroxyl (–OH) group is directly bonded to a carbon atom within an aromatic ring. teachy.apptestbook.com They are classified based on the number of hydroxyl groups as monohydric, dihydric, or trihydric. vedantu.com The nomenclature of substituted phenols follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The parent name for the simplest structure is "phenol," which is accepted by IUPAC. testbook.comvedantu.com For substituted phenols, the carbon atom bearing the –OH group is designated as position 1. The ring is then numbered to give the other substituents the lowest possible numerical locants. ucalgary.ca Substituents are listed in alphabetical order. For disubstituted phenols, the historical prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) are still commonly used, though numerical locants are preferred in systematic naming. testbook.comlibretexts.org For polysubstituted compounds, numerical locants are required. ucalgary.ca For example, phenols containing a methyl group are commonly called cresols, but their systematic name, such as 2-methylphenol, follows the IUPAC rules. vedantu.com

Following these rules, the compound of focus, 5-Chloro-2-iodo-3-methylphenol , is identified as a phenol (B47542) ring with the hydroxyl group at position 1, an iodine atom at position 2, a methyl group at position 3, and a chlorine atom at position 5.

Research Landscape of Chlorinated and Iodinated Phenolic Compounds

The study of chlorinated and iodinated phenolic compounds is a dynamic area of research. The reactivity of these compounds is significantly influenced by the nature and position of the halogen atoms. Iodine is less electronegative and a better leaving group than chlorine, which often makes iodinated compounds more reactive in certain reactions like transition-metal-catalyzed cross-couplings. mdpi.com The iodination of phenols is noted to be significantly different from chlorination and bromination, sometimes requiring an oxidizing agent to facilitate the reaction with elemental iodine. manac-inc.co.jp

Research has shown that the presence of iodide in water during chlorination can lead to the formation of iodinated and mixed chloro-iodo phenolic compounds, which are often more toxic than their chlorinated-only counterparts. acs.orgnih.gov Studies have investigated the reaction kinetics and transformation pathways of these compounds, noting that iodinated phenols can react with hypochlorous acid to form various intermediates, including chloroiodophenols. nih.govresearchgate.net Furthermore, halogen exchange reactions, where an iodine atom is replaced by chlorine, have been observed during the chlorination of iodinated organic compounds, adding another layer of complexity to their chemistry. acs.org This reactivity also makes them versatile substrates for synthetic transformations, where the distinct properties of the C-Cl and C-I bonds can be exploited for selective chemical modifications. osti.govosti.gov

Specific Focus: Academic Investigations of this compound

This compound is a specific polysubstituted halophenol that serves as a valuable intermediate in organic synthesis. Its structure combines the features of chlorinated, iodinated, and alkyl-substituted phenols, offering multiple sites for chemical modification.

Physicochemical Properties

PropertyValueSource
CAS Number 1150617-66-5 bldpharm.combldpharm.comivychem.com
Molecular Formula C₇H₆ClIO bldpharm.combldpharm.com
Molecular Weight 268.48 g/mol bldpharm.com
MDL Number MFCD12024409 bldpharm.com

While detailed synthetic procedures for this specific compound are not widely published, its structure suggests a multi-step synthesis likely involving the selective halogenation of a cresol (B1669610) precursor. The synthesis of structurally similar compounds often involves the iodination of a corresponding chlorophenol or the chlorination of an iodophenol, using reagents like N-iodosuccinimide or sulfuryl chloride, respectively. The precise control of regioselectivity would be a key challenge in its synthesis.

The primary academic interest in this compound lies in its utility as a building block. A notable example is its use in the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. In a multi-step synthesis, this compound was used as a key starting material. jocpr.com It was reacted under specific conditions to form a more complex heterocyclic structure, demonstrating its role as a scaffold upon which further chemical complexity can be built. The resulting complex molecule, (E)-6-(2-amino-7-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-((4-chlorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-5-yl)-4-chloro-2-iodo-3-methylphenol, incorporated the intact this compound moiety. jocpr.com

The characterization of this final product provided spectroscopic data that indirectly confirms the structure of the initial building block.

Spectroscopic Data for a Derivative Incorporating this compound jocpr.com

Data TypeKey Features
IR (KBr, cm⁻¹) 3310 (-NH₂), 1614 (-C=N)
¹H NMR (DMSO-d₆, δ ppm) 1.33 (s, 3H, CH₃), 1.52 (s, 3H, CH₃), 5.05 (bs, 2H, NH₂), 7.25-8.24 (m, 10H, Ar-H), 8.21 (s, 1H, pyrimidine-H), 11.91 (s, 1H, OH)
MS (m/z) 730 (M⁺), 732 (M⁺+2), 734 (M⁺+4), 736 (M⁺+6)

This application highlights the compound's value to synthetic chemists, who can utilize the different reactivities of the chloro and iodo substituents for sequential, selective reactions, such as cross-coupling, to construct elaborate molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClIO B1390747 5-Chloro-2-iodo-3-methylphenol CAS No. 1150617-66-5

Properties

IUPAC Name

5-chloro-2-iodo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBAYTANZGQJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653923
Record name 5-Chloro-2-iodo-3-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-66-5
Record name 5-Chloro-2-iodo-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 5 Chloro 2 Iodo 3 Methylphenol

De Novo Synthetic Routes for Halogenated Methylphenols

De novo synthesis of 5-chloro-2-iodo-3-methylphenol can be approached through several pathways, primarily involving the sequential introduction of chloro and iodo substituents onto a 3-methylphenol (m-cresol) backbone. The order of these halogenation steps is critical to achieving the desired substitution pattern.

The hydroxyl and methyl groups of the starting material, 3-methylphenol, are both ortho-, para-directing. This presents a challenge in achieving the desired 2,5-disubstitution pattern. Therefore, regioselective halogenation techniques are paramount.

One plausible route involves the initial chlorination of 3-methylphenol. The hydroxyl group is a more powerful activating group than the methyl group, and its directing effect will dominate. Electrophilic chlorination of m-cresol can yield a mixture of isomers, including 4-chloro-3-methylphenol and 6-chloro-3-methylphenol. To achieve the desired 5-chloro intermediate (which is equivalent to 3-chloro-5-methylphenol), specific catalysts or directing group strategies might be necessary to favor substitution at the C5 position, which is para to the methyl group and ortho to the hydroxyl group, but sterically hindered.

Following the synthesis of 5-chloro-3-methylphenol, the next step would be a regioselective iodination at the C2 position. The hydroxyl group will strongly direct the incoming electrophilic iodine to the ortho positions (C2 and C6). Given that the C6 position is already occupied by a chloro group in a related isomer, or that steric hindrance might play a role, careful selection of iodinating agents and reaction conditions is necessary to favor substitution at the C2 position. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly employed for the iodination of phenols.

Alternatively, the synthesis could commence with the iodination of 3-methylphenol. Similar to chlorination, this would likely yield a mixture of ortho- and para-iodinated products. Subsequent chlorination of the resulting 2-iodo-3-methylphenol or 4-iodo-3-methylphenol would then be required. The directing effects of the iodo, hydroxyl, and methyl groups would need to be carefully considered to achieve the final this compound structure.

Starting MaterialReagentProduct(s)Reference
3,5-DichlorophenolNaH/I23,5-dichloro-2-iodophenol nih.gov
2,5-DichlorophenolAg2SO4/I22,5-dichloro-4-iodophenol nih.gov

A multi-step approach can offer better control over regioselectivity. One such strategy involves the use of a Sandmeyer reaction, which allows for the introduction of a halide at a specific position via a diazonium salt intermediate. wikipedia.orgbohrium.combyjus.comlscollege.ac.in This method typically starts with an aniline derivative.

A potential synthetic route could begin with 3-methyl-5-nitroaniline. The amino group can be protected, followed by chlorination at the position ortho to the amino group. Subsequent removal of the protecting group and reduction of the nitro group would yield a chloro-methyl-phenylenediamine. Diazotization of one of the amino groups followed by a Sandmeyer reaction with iodide would introduce the iodine atom. A final diazotization of the remaining amino group and subsequent hydrolysis would yield the desired phenolic hydroxyl group. While this route is longer, it offers a higher degree of control over the placement of the substituents.

Another multi-step approach could involve the nitration of 3-methylphenol. The strong directing effect of the hydroxyl group would likely lead to nitration at the ortho and para positions. Separation of the desired 2-nitro-3-methylphenol isomer, followed by chlorination at the 5-position, would be the subsequent step. The nitro group could then be reduced to an amino group, which can then be converted to an iodo group via the Sandmeyer reaction. Finally, the hydroxyl group would be deprotected if it was protected during the synthesis.

Starting MaterialKey TransformationIntermediate/ProductReference
Aryl diazonium saltsCopper(I) halideAryl halide wikipedia.org
2-amino-6-chlorotolueneDiazotization, Hydrolysis3-chloro-2-methylphenol google.com

Palladium-catalyzed cross-coupling reactions, while more commonly used for C-C bond formation, can also be adapted for the synthesis of halophenols. nih.govscience.govnih.gov For instance, a suitably protected bromophenol derivative could undergo a palladium-catalyzed coupling reaction with an organoiodine compound, or vice versa. However, for the direct C-H halogenation, palladium catalysis offers a more direct route.

Palladium-catalyzed C-H activation and subsequent halogenation is a powerful tool for the regioselective functionalization of aromatic rings. nih.govscience.gov By using a suitable directing group, it is possible to achieve halogenation at a specific C-H bond. For the synthesis of this compound, one could envision a scenario where a directing group is installed on the 3-methylphenol scaffold, guiding a palladium catalyst to first introduce a chloro group at the C5 position and then an iodo group at the C2 position, or in the reverse order. The directing group would then be removed in a final step. The choice of directing group and catalyst system would be crucial for the success of this approach.

SubstrateCatalyst SystemProductReference
Aniline DerivativesPd(OAc)2, Ligandortho-functionalized anilines nih.gov
2-ArylphenolsPd(OAc)2, Benzoquinone2-(2'-alkenylphenyl)phenol nih.gov

Functional Group Interconversions and Precursor Chemistry

Functional group interconversions are essential in multi-step syntheses to manipulate the reactivity and directing effects of substituents. fiveable.meub.edusolubilityofthings.comvanderbilt.edu A key example in the context of synthesizing this compound is the conversion of an amino group to a halogen via the Sandmeyer reaction. wikipedia.orgbohrium.combyjus.comlscollege.ac.inorganic-chemistry.org This transformation is particularly useful as the amino group can be introduced through the reduction of a nitro group, which in turn can be introduced via electrophilic nitration.

Another important functional group interconversion is the protection and deprotection of the phenolic hydroxyl group. nih.gov Throughout a multi-step synthesis, it is often necessary to protect the reactive hydroxyl group to prevent unwanted side reactions during subsequent steps, such as organometallic reactions or strong acidic or basic conditions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., tert-butyldimethylsilyl). At the end of the synthetic sequence, the protecting group is removed to yield the final phenolic product.

The interconversion of halogens themselves can also be a viable strategy. For instance, an iodo group can sometimes be replaced by a chloro group under specific reaction conditions, although this is less common than the reverse reaction (Finkelstein reaction for alkyl halides).

Reaction Condition Optimization for Target Compound Derivatization

Optimizing reaction conditions is critical to maximize the yield and regioselectivity of each synthetic step. bohrium.com Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

For electrophilic halogenation of phenols, the solvent can have a profound effect on the selectivity. Polar solvents can enhance the reactivity of the phenol (B47542) through hydrogen bonding, while nonpolar solvents may lead to different selectivities. The choice of halogenating agent is also crucial. For chlorination, reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly used. For iodination, N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are typical choices.

The catalyst plays a pivotal role in directing the halogenation to the desired position. Lewis acids such as AlCl3 or FeCl3 are often used to activate the halogenating agent. In recent years, more sophisticated catalyst systems, including organocatalysts and transition metal catalysts, have been developed to achieve higher regioselectivity. scientificupdate.comnsf.gov

The following table provides a hypothetical example of how reaction conditions could be optimized for a key step in the synthesis of this compound, such as the iodination of 5-chloro-3-methylphenol.

EntryIodinating AgentSolventTemperature (°C)Yield of 2-iodo isomer (%)
1I2 / H2O2Acetic Acid2545
2NISAcetonitrile2560
3NIS / TFAAcetonitrile075
4IClDichloromethane055

Emerging Synthetic Methodologies in Phenol Halogenation

The field of phenol halogenation is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. nih.govnih.govacs.orgrsc.org One of the most significant recent advances is the use of transition metal-catalyzed C-H activation for direct halogenation. nih.govscience.govnih.gov This approach avoids the need for pre-functionalized substrates and can provide access to substitution patterns that are difficult to achieve with classical electrophilic aromatic substitution reactions. Palladium, rhodium, and iridium catalysts have all been shown to be effective for the directed C-H halogenation of phenols and their derivatives.

Organocatalysis has also emerged as a powerful tool for regioselective halogenation. scientificupdate.comnsf.gov Chiral organocatalysts can be used to achieve enantioselective halogenation, which is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, photoredox catalysis has opened up new avenues for the halogenation of phenols under mild and environmentally benign conditions.

Enzymatic halogenation, using enzymes such as halogenases, offers the potential for unparalleled selectivity. azom.com While still in its early stages of development for industrial applications, biocatalysis holds great promise for the sustainable synthesis of halogenated phenols in the future.

Spectroscopic and Diffraction Methodologies for Structural Elucidation of Substituted Halophenols

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and spatial relationships of atoms within a molecule. For 5-Chloro-2-iodo-3-methylphenol, ¹H and ¹³C NMR are particularly informative.

Due to the absence of published experimental spectra for this compound, computational methods provide reliable predictions for the ¹H and ¹³C NMR chemical shifts. These predicted values are instrumental in confirming the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the two aromatic protons are influenced by the electronic effects of the adjacent hydroxyl, chloro, iodo, and methyl substituents. The methyl group protons typically appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative oxygen, chlorine, and iodine atoms are expected to be shifted downfield. The quaternary carbons (C-1, C-2, C-3, C-5) and the protonated carbons (C-4, C-6) will have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton Predicted Chemical Shift (ppm) Multiplicity
Ar-H (Position 4) 7.35 Doublet
Ar-H (Position 6) 7.01 Doublet
-OH 5.5 - 6.5 Singlet (broad)

Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (-OH) 152.1
C-2 (-I) 90.5
C-3 (-CH₃) 140.2
C-4 129.8
C-5 (-Cl) 131.5
C-6 123.7

Vibrational Spectroscopy (IR, Raman) for Intramolecular Interaction Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. These vibrations are sensitive to bond strengths, molecular geometry, and intramolecular interactions, such as hydrogen bonding.

For this compound, the IR spectrum is expected to be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the condensed phase.

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the methyl C-H stretching occurs in the 2850-3000 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations result in characteristic absorptions in the 1400-1600 cm⁻¹ region.

C-O stretching: The phenolic C-O stretch is expected around 1200-1260 cm⁻¹.

C-Cl and C-I stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretching vibration is expected around 700-800 cm⁻¹, while the C-I stretch occurs at lower wavenumbers, generally between 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the carbon-halogen stretches are typically strong and easily observable.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
O-H Stretch 3200-3600 IR
Aromatic C-H Stretch 3000-3100 IR, Raman
Methyl C-H Stretch 2850-3000 IR, Raman
Aromatic C=C Stretch 1400-1600 IR, Raman
C-O Stretch 1200-1260 IR, Raman
C-Cl Stretch 700-800 IR, Raman

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns.

The molecular weight of this compound is 268.48 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak (M+2)⁺ at a mass two units higher will be observed. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) results in the (M+2)⁺ peak having an intensity of about one-third of the M⁺ peak.

The fragmentation of halogenated phenols is competitive, with potential cleavages including the loss of a halogen atom, a hydrogen halide, or carbon monoxide (CHO). For this compound, the C-I bond is weaker than the C-Cl bond and is therefore more likely to cleave first.

Key expected fragmentation pathways include:

Loss of an iodine atom: [M - I]⁺

Loss of a chlorine atom: [M - Cl]⁺

Loss of a methyl group: [M - CH₃]⁺

Loss of carbon monoxide: [M - CO]⁺

Predicted Mass Spectrometry Fragmentation Data for this compound

Ion Formula Calculated m/z
[M]⁺ [C₇H₆³⁵ClIO]⁺ 268
[M+2]⁺ [C₇H₆³⁷ClIO]⁺ 270
[M - I]⁺ [C₇H₆ClO]⁺ 141
[M - Cl]⁺ [C₇H₆IO]⁺ 233
[M - CH₃]⁺ [C₆H₃ClIO]⁺ 253

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions in the solid state.

A comprehensive search of scientific literature and crystallographic databases reveals that no experimental single-crystal X-ray diffraction data has been reported for this compound. Therefore, the exact solid-state structure, including crystal packing and specific intermolecular hydrogen bonding distances and angles, has not been experimentally determined.

Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Iodo 3 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic makeup and chemical behavior of substituted phenols. For 5-Chloro-2-iodo-3-methylphenol, these methods can predict a variety of electronic structure properties and global reactivity descriptors. These descriptors help in quantifying the molecule's stability, reactivity, and the nature of its interactions.

Theoretical studies on similar substituted phenols often employ computational methods to determine key quantum chemical parameters. researchgate.netsemanticscholar.org The insights gained from these studies can be extrapolated to understand this compound. Important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron, related to the energy of the Highest Occupied Molecular Orbital (EHOMO).

Electron Affinity (A): The energy released when an electron is added, related to the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). For example, the HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov The presence of electron-withdrawing groups (Cl, I) and an electron-donating group (CH₃) on the phenol (B47542) ring significantly influences these electronic properties.

Table 1: Key Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO Energy needed to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 Power to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer.

This table presents the fundamental formulas used in conceptual DFT to calculate global reactivity descriptors.

Density Functional Theory (DFT) Studies on Conformational Energetics and cis-trans Equilibria

Density Functional Theory (DFT) is a powerful computational tool for investigating the geometries and relative energies of different molecular conformations. semanticscholar.orgresearchgate.net For this compound, the primary source of conformational isomerism arises from the orientation of the hydroxyl (-OH) group's hydrogen atom relative to the bulky ortho-substituent, the iodine atom.

This leads to two main planar conformers:

cis conformer: The hydroxyl hydrogen points towards the iodine atom, potentially forming an intramolecular hydrogen bond.

trans conformer: The hydroxyl hydrogen points away from the iodine atom.

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31++G(d,p)), can be used to perform geometry optimization for both conformers. researchgate.net By comparing the calculated total energies of the optimized structures, the relative stability of the cis and trans forms can be determined. For many ortho-halophenols, the cis conformer is found to be more stable due to the formation of an intramolecular hydrogen bond, though the strength of this interaction varies. researchgate.net The energy difference between these conformers dictates their equilibrium population at a given temperature.

Investigation of Intramolecular Interactions: Hydrogen Bonding and Halogen Bonding

The specific arrangement of substituents in this compound creates a framework for interesting intramolecular non-covalent interactions, primarily hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: The most significant intramolecular interaction is the potential hydrogen bond between the hydroxyl group (donor) and the adjacent iodine atom (acceptor) in the cis conformation (O-H···I). Theoretical and spectroscopic studies on simpler 2-halophenols have been conducted to determine the nature and strength of this interaction. rsc.org While initially debated, evidence suggests the presence of a weak intramolecular hydrogen bond in 2-chlorophenol (B165306), 2-bromophenol, and 2-iodophenol. rsc.org The enthalpy of these interactions has been evaluated, showing a trend where the bond strength is not simply correlated with the halogen's electronegativity. cdnsciencepub.com For the 2-halophenols, the order of interaction enthalpy has been shown to be Cl > Br > F > I. cdnsciencepub.com This suggests that the O-H···I bond in this compound would be relatively weak.

Table 2: Enthalpies of Intramolecular Halogen-Hydroxyl Interactions in 2-Halophenols

Halogen Interaction Enthalpy (-kcal/mole)
Chlorine 1.44
Bromine 1.31
Iodine 1.08

Data sourced from a study on 2-halophenols in carbon tetrachloride, providing context for the expected interaction strength in the target molecule. cdnsciencepub.com

Halogen Bonding: Halogen bonding is another non-covalent interaction where a halogen atom acts as an electrophilic species (the "σ-hole") and interacts with a nucleophile. nih.gov While typically an intermolecular interaction, the principles are relevant. The iodine atom in this compound, being large and polarizable, has the potential to form halogen bonds with other molecules in a condensed phase. Computational models are crucial for mapping the electrostatic potential on the molecule's surface to identify the positive σ-hole on the halogen atom responsible for this interaction. nih.govmdpi.com

Molecular Orbital Analysis and Charge Distribution Calculations

Analysis of molecular orbitals and charge distribution provides a detailed picture of the electronic landscape of this compound.

Molecular Orbital Analysis: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions. semanticscholar.org

HOMO: Represents the ability to donate an electron. In phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, reflecting the regions from which an electron is most easily removed.

LUMO: Represents the ability to accept an electron. The LUMO is usually distributed over the aromatic ring, with contributions from the electron-withdrawing halogen substituents.

The energy gap between HOMO and LUMO is a key indicator of molecular stability and is influenced by the substituents on the phenyl ring. nih.gov

Predictive Modeling using Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or computationally derived properties of molecules with their experimentally observed physical, chemical, or biological properties. nih.govresearchgate.net This approach allows for the prediction of properties for new or unmeasured compounds.

For phenolic compounds, QSPR models have been developed to predict a range of properties, including antioxidant activity, acidity (pKa), and lipophilicity (logP). nih.govnih.govfrontiersin.org A QSPR study for this compound would involve:

Calculating Molecular Descriptors: A wide range of descriptors would be calculated for a series of related phenolic compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological, or constitutional (e.g., number of specific atoms). researchgate.net

Model Development: Using statistical methods like multiple linear regression, a mathematical model is built that links a selection of these descriptors to a specific property of interest (e.g., antioxidant capacity).

Prediction: Once a statistically robust model is established, the same descriptors can be calculated for this compound, and its corresponding property can be predicted by the model.

This predictive capability is a cornerstone of modern computational chemistry, enabling the screening and design of molecules with desired characteristics before their synthesis. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-chlorophenol
2-bromophenol
2-iodophenol

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Iodo 3 Methylphenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution:

The aromatic ring of 5-Chloro-2-iodo-3-methylphenol is subject to electrophilic substitution reactions. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate. byjus.comncert.nic.in The methyl (-CH3) group is also an activating group, albeit weaker than the hydroxyl group, and similarly directs to the ortho and para positions. fiveable.me

Conversely, the halogen substituents, chloro (-Cl) and iodo (-I), are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate at these positions. byjus.com

In this compound, the directing effects of the substituents are as follows:

Hydroxyl group (at C1): Directs to positions C2, C4, and C6.

Iodo group (at C2): Directs to positions C1, C3, and C5 (relative to its own position).

Methyl group (at C3): Directs to positions C2, C4, and C6 (relative to its own position).

Chloro group (at C5): Directs to positions C1, C2, C4, and C6 (relative to its own position).

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult but can occur if the aromatic ring is activated by strongly electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. libretexts.org In this compound, the chloro and iodo groups are potential leaving groups. The presence of other electron-withdrawing groups would be necessary to facilitate this type of reaction. A proposed mechanism for nucleophilic aromatic substitution on halophenols involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby lowering the barrier for nucleophilic attack. osti.govnih.gov The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org The rate of nucleophilic substitution on alkyl halides follows the trend I > Br > Cl, reflecting the C-X bond strength. libretexts.org

Oxidation and Reduction Chemistry of Halogenated Phenols

The oxidation and reduction of halogenated phenols are significant in both synthetic chemistry and environmental degradation pathways.

Oxidation:

The oxidation of chlorophenols can be achieved through various methods, including electrochemical oxidation. osti.govuark.edu The oxidation potentials of chlorophenols are influenced by the number and position of the chlorine atoms. uark.edu The oxidation of phenols can proceed through a one-step process to form a phenoxium ion, which can then dimerize. uark.edu The oxidation of phenols by hypervalent iodine(V) reagents to produce ortho-quinones has been studied mechanistically, with the reaction proceeding through ligand exchange and reductive elimination steps. rsc.orgnih.govacs.org The presence of electron-withdrawing substituents on the phenol (B47542) ring can affect the rate of this oxidation. rsc.org Ozonation is another method for the degradation of chlorophenols, with reaction pathways involving hydroxylation and ring opening. tandfonline.comresearchgate.net

Reduction:

The reduction of halogenated phenols often involves the removal of the halogen atom, a process known as hydrodehalogenation. This is a key step in the detoxification of these compounds. Organohalide respiration is a biological process where halogenated compounds are used as terminal electron acceptors in anaerobic respiration, leading to their dehalogenation. wikipedia.org

Role of Halogen and Methyl Substituents in Directing Reactivity

The substituents on the aromatic ring of this compound play a crucial role in directing the course of its chemical reactions.

Hydroxyl Group: As a strongly activating ortho, para-director, the hydroxyl group dominates the regioselectivity of electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to it. ncert.nic.in

Methyl Group: The methyl group is an activating, ortho, para-directing substituent. fiveable.me Its presence reinforces the directing effect of the hydroxyl group towards the C4 and C6 positions.

Halogen (Chloro and Iodo) Groups: Both chlorine and iodine are deactivating but ortho, para-directing. byjus.com Their inductive effect withdraws electron density from the ring, making it less reactive towards electrophiles compared to phenol. However, their resonance effect stabilizes the intermediates for ortho and para substitution.

The combined effect of these substituents makes the C4 and C6 positions the most likely sites for electrophilic attack. The steric hindrance from the existing substituents might also influence the regioselectivity.

Kinetic and Thermodynamic Studies of Key Reactions

The kinetics of biodegradation of chlorophenols have been investigated. For example, the biodegradation of 2,4-dichlorophenol (B122985) by mixed cultures has been shown to follow Haldane kinetics. nih.gov The kinetics of phenol and 2-chlorophenol (B165306) biodegradation in a fixed biofilm reactor have also been studied, revealing different maximum specific growth rates and substrate affinities for the two compounds. deswater.com Similarly, the biodegradation kinetics of phenol and 4-chlorophenol (B41353) have been evaluated. mdpi.compsecommunity.org

Thermodynamic parameters for the sorption of chlorophenols onto soil have been determined, indicating that the process is spontaneous, endothermic, and entropy-driven. nih.gov The table below summarizes some kinetic parameters for the biodegradation of related chlorophenols.

CompoundKinetic ModelMax. Specific Growth Rate (μmax)Half-saturation Constant (Ks)Inhibition Constant (Ki)Reference
2,4-DichlorophenolHaldane--- nih.gov
Phenol-> 2-ChlorophenolLower than 2-CP54.5 mg/L deswater.com
2-Chlorophenol-< PhenolHigher than Phenol127.6 mg/L deswater.com
4-ChlorophenolHaldane--- mdpi.compsecommunity.org

No specific values were provided in the abstract for some entries.

Mechanisms of Polymerization and Degradation under Various Conditions

Polymerization:

Phenols can undergo polymerization through various mechanisms, often involving oxidative coupling. solubilityofthings.comuomustansiriyah.edu.iqwikipedia.orglibretexts.orgyoutube.com The polymerization of phenolic compounds can be catalyzed by enzymes like laccase, leading to the formation of dimers and higher oligomers. mdpi.com The mechanism of addition polymerization typically involves three stages: initiation, propagation, and termination. solubilityofthings.comlibretexts.org

Degradation:

The degradation of halogenated phenols is an important area of research due to their environmental persistence. Degradation can occur through various pathways, including microbial degradation, photocatalysis, and ozonation.

Microbial Degradation: Microorganisms can degrade phenols, often utilizing them as a sole carbon source. nih.gov The degradation of chlorophenols by laccase from white-rot fungus has been shown to proceed via the formation of free radicals, which then polymerize into dimers. mdpi.com

Photocatalytic Degradation: The photocatalytic degradation of chlorophenols in the presence of TiO2 has been investigated. The kinetics of this degradation can be influenced by the presence of surfactants. nih.gov

Ozonation: The ozonation of chlorophenols leads to a variety of intermediates through hydroxylation and ring-opening pathways. tandfonline.comresearchgate.net

Thermal Degradation: The thermal degradation of chlorophenols can lead to the formation of various products, including other chlorinated aromatic compounds. nih.gov

The degradation pathways for mixed halogenated phenols can be complex, involving initial dehalogenation followed by ring cleavage. The degradation of pentahalogenated phenols using a photocatalytically induced enzymatic process has been shown to reduce their toxicity. nih.gov

Derivatives and Advanced Applications in Organic Synthesis

Utilization of 5-Chloro-2-iodo-3-methylphenol as a Synthon for Complex Molecules

In the realm of complex molecule synthesis, this compound serves as a highly functionalized synthon. The term "synthon" refers to a structural unit within a molecule that is formed by a synthetic operation. The differential reactivity of the C-I and C-Cl bonds, coupled with the directing effects of the hydroxyl and methyl groups, allows for a stepwise and regioselective introduction of various functionalities.

The more reactive C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a key advantage in multi-step syntheses, allowing for the sequential introduction of different aryl, alkyl, or alkynyl groups. For instance, a Sonogashira coupling could be performed at the iodo-position, followed by a Suzuki coupling at the chloro-position, leading to the formation of a highly substituted and complex phenolic derivative.

Table 1: Potential Sequential Functionalization of this compound

StepReaction TypePosition of FunctionalizationPotential ReagentResulting Intermediate
1Sonogashira CouplingC-IPhenylacetylene5-Chloro-3-methyl-2-(phenylethynyl)phenol
2Suzuki CouplingC-Cl4-Methoxyphenylboronic acid2-(Phenylethynyl)-5-(4-methoxyphenyl)-3-methylphenol
3EtherificationO-HBenzyl bromide1-(Benzyloxy)-2-(phenylethynyl)-5-(4-methoxyphenyl)-3-methylbenzene

Development of Novel Heterocyclic Compounds from Halophenol Scaffolds

Halophenols are valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.com this compound can be utilized in various cyclization strategies to construct novel heterocyclic frameworks.

One common approach involves the initial functionalization of the phenol (B47542), followed by an intramolecular cyclization. For example, the hydroxyl group can be alkylated with a reagent containing a terminal alkyne. The resulting ether can then undergo an intramolecular Sonogashira coupling or a gold- or platinum-catalyzed cyclization to form benzofuran derivatives. The presence of the chloro and methyl substituents on the resulting benzofuran ring provides further handles for diversification.

Another strategy involves the reaction of the phenolic hydroxyl group and an adjacent functional group (introduced via cross-coupling) with a binucleophile. For instance, after converting the iodo group to an amino group, a subsequent reaction with a dicarbonyl compound could lead to the formation of quinoline or quinoxaline derivatives.

Strategies for C-X (X=Cl, I) Bond Functionalization (e.g., cross-coupling reactions)

The carbon-halogen bonds in this compound are key to its utility as a synthetic building block. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. sigmaaldrich.com This difference in reactivity is based on the bond dissociation energies (C-I < C-Br < C-Cl).

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.govgoogle.comgoogle.comresearchgate.net this compound can selectively undergo Suzuki-Miyaura coupling at the iodo position under mild conditions, using a palladium catalyst and a base, to introduce a new aryl or vinyl substituent. Subsequent, more forcing conditions can then be used to functionalize the chloro position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.commdpi.comnih.gov The C-I bond of this compound is highly susceptible to Sonogashira coupling, providing a straightforward route to substituted alkynylphenols. These products are valuable intermediates for the synthesis of heterocycles and conjugated materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgresearchgate.netnih.govnih.gov The C-I bond of the title compound can be selectively aminated with a wide range of primary and secondary amines, anilines, and even ammonia equivalents to produce substituted aminophenols. The chloro group can then be targeted for a second amination or a different cross-coupling reaction.

Table 2: Representative Cross-Coupling Reactions of Halophenols

Cross-Coupling ReactionCatalyst/Ligand System (Typical)Substrate 1Substrate 2Product Type
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl/Vinyl Boronic AcidAryl/Vinyl HalideBiaryl/Styrene
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal AlkyneAryl/Vinyl HalideAryl/Vinyl Alkyne
Buchwald-HartwigPd₂(dba)₃, BINAP, NaOt-BuAmineAryl HalideAryl Amine

Synthesis of Conjugated Systems and Polymeric Materials

Phenolic compounds can serve as monomers in the synthesis of various polymeric materials, including phenolic resins and conjugated polymers. mdpi.comnih.gov The functional handles on this compound allow for its incorporation into polymer backbones through various polymerization techniques.

For instance, after conversion of the halogen atoms to other functional groups, such as vinyl or ethynyl groups, through cross-coupling reactions, the resulting monomer can undergo polymerization reactions like ADMET (Acyclic Diene Metathesis) or Sonogashira polymerization to form conjugated polymers. nih.govgoogle.com These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the phenolic hydroxyl group can be used to produce polyesters or polyethers. acs.org The presence of the chloro and iodo groups on the polymer backbone would offer opportunities for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Application in Medicinal Chemistry Building Blocks

Phenolic scaffolds are prevalent in a vast number of pharmaceuticals and natural products. nih.gov The substitution pattern of this compound makes it an attractive starting material for the synthesis of novel medicinal chemistry building blocks. The chloro and iodo substituents can be replaced with various pharmacophoric groups to explore structure-activity relationships (SAR).

The lipophilicity and electronic properties of the molecule can be systematically varied through the functionalization of the halogen atoms. For example, replacing the halogens with different aryl or heteroaryl groups can modulate the compound's interaction with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor or can be derivatized to an ether or ester to alter pharmacokinetic properties.

Environmental Chemistry and Degradation Pathways of Halogenated Phenols

Oxidative Degradation Mechanisms (e.g., Ozonation, Fenton Reactions)

Advanced Oxidation Processes (AOPs) are prominent technologies for the degradation of recalcitrant organic pollutants like halogenated phenols. These methods rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of compounds.

Fenton Reactions: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. This system is a widely applied AOP for treating wastewater containing chlorinated aromatic pollutants. nih.gov Chlorophenols, a group of common organic pollutants, can be almost completely degraded by Fenton systems. nih.gov The efficiency of the Fenton reaction is dependent on several parameters, including pH (optimally around 3), temperature, and the concentrations of the pollutant, iron catalyst, and hydrogen peroxide. nih.gov For example, in the degradation of 2,4-dichlorophenol (B122985), elevating the reaction temperature to 70°C and using stepwise addition of H₂O₂ can lead to complete removal of the initial compound and extensive dechlorination. nih.gov Similarly, over 99% of 2,4,6-trichlorophenol (B30397) (TCP) was degraded within 10 minutes under optimal Fenton conditions. tums.ac.ir While the primary reaction is homogeneous, involving dissolved iron ions, the potential for heterogeneous catalysis using solid iron sources is also an area of research. acs.org

Table 1: Efficiency of Oxidative Degradation on Various Chlorinated Phenols
CompoundOxidation MethodKey ConditionsRemoval EfficiencyReference
2,4-Dichlorophenol (DCP)Thermal FentonpH 3, 70°C, stepwise H₂O₂Essentially complete removal nih.gov
2,4,6-Trichlorophenol (TCP)FentonpH 3, [H₂O₂]/[TCP]=3, [Fe²⁺]/[TCP]=1>99% in 10 minutes tums.ac.ir
4-Chlorophenol (B41353) (4-CP)Fenton-like (dissolved Fe)60°CComplete degradation acs.org
Phenol (B47542)OzonationpH 11, O₃ dosage 8 mg/L/min99.55% removal mdpi.com

Photolytic and Radiolytic Transformations in Aquatic Environments

Photolytic Degradation: Photolysis, the degradation of compounds by light, particularly ultraviolet (UV) radiation, is another significant pathway for the transformation of halogenated phenols in aquatic systems. The process can occur through direct photolysis, where the compound itself absorbs light energy, or indirect photolysis, involving photosensitizing agents present in the water. The combination of UV light with oxidants like ozone (UV/O₃) or hydrogen peroxide (UV/H₂O₂) creates a powerful AOP, generating a high concentration of hydroxyl radicals. researchgate.net This combined approach shows a pronounced synergistic effect, leading to nearly complete elimination of total organic carbon (TOC) for compounds like 4-chloro-3,5-dimethylphenol. researchgate.net Even without added oxidants, direct UV photolysis can transform phenols into various products, including toxic α,β-unsaturated dialdehydes like 2-butene-1,4-dial. nih.gov

Radiolytic Transformations: Radiolysis utilizes ionizing radiation, such as gamma rays or high-energy electron beams, to induce the degradation of pollutants. This process generates highly reactive species in water, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). researchgate.net These species effectively degrade halogenated aromatic compounds. Studies on 4-chlorophenol have shown that it degrades more rapidly in a deoxygenated environment saturated with nitrous oxide (N₂O), which converts hydrated electrons into additional hydroxyl radicals. researchgate.net The dose of radiation required for complete degradation depends on the initial concentration of the pollutant and the specific chemical environment. For example, a 0.3 mmol/dm³ solution of 4-chlorophenol required a 9 kGy dose for complete degradation in the presence of air, but only 4.5 kGy in a N₂O-saturated solution. researchgate.net

Biological Degradation and Biotransformation Processes

Microbial degradation is a crucial process for the natural attenuation of halogenated phenols in soil and water. Many microorganisms have evolved metabolic pathways to utilize these compounds as sources of carbon and energy. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the degradation of haloaromatics by using mono- or dioxygenase enzymes to hydroxylate the aromatic ring, forming a (halo)catechol intermediate. nih.gov This intermediate then undergoes ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govnih.gov While the ortho-cleavage of halocatechols generally leads to complete mineralization, the meta-cleavage can sometimes result in the formation of toxic, dead-end products. nih.govnih.gov For instance, a Gram-negative bacterial strain isolated from activated sludge was found to metabolize 4-chloro-2-methylphenol (B52076) via a modified ortho-cleavage pathway. nih.gov The rate of microbial transformation is influenced by the physicochemical properties of the phenol, with studies showing that steric parameters like van der Waal's radii can be a strong predictor of the degradation rate constant. nih.gov

Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes occurs. Reductive dehalogenation is a key mechanism where the halogenated aromatic compound acts as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom. nih.gov This process is a critical first step in the anaerobic breakdown of many persistent halogenated compounds. Following dehalogenation, the resulting phenol can be further degraded, often through carboxylation and subsequent ring fission. tandfonline.com

Table 2: Examples of Bacteria Involved in Halogenated Phenol Degradation
Bacterial Strain/ConsortiumCompound(s) DegradedKey Pathway/EnzymeReference
Pseudomonas putida UPhenol, p-chlorophenol, p-bromophenolOxidation to corresponding catechols nih.gov
Gram-negative strain S14-chloro-2-methylphenol, 2,4-dichlorophenolModified ortho-cleavage pathway nih.gov
Comamonas testosteroni JH54-ChlorophenolComplete degradation of 5-chloro-2-hydroxymuconic semialdehyde nih.gov
Cupriavidus necator JMP2222,4-DichlorophenolDistal meta-cleavage pathway nih.gov

Formation of Disinfection By-products (DBPs) from Halogenated Phenols

While chemical disinfection is essential for providing safe drinking water, it can lead to the unintentional formation of disinfection by-products (DBPs). Phenolic compounds are well-known DBP precursors. jhu.edu When water containing halogenated phenols, iodide, and natural organic matter is treated with disinfectants like chlorine, a variety of DBPs can be formed.

The presence of iodide is particularly concerning, as it is readily oxidized by disinfectants to form hypoiodous acid (HOI). acs.orgnih.gov HOI is a powerful iodinating agent that reacts with phenolic compounds via electrophilic substitution to form iodinated DBPs (I-DBPs). acs.orgnih.gov These I-DBPs, which include iodinated trihalomethanes, iodoacetic acids, and iodophenols, are often significantly more cytotoxic and genotoxic than their chlorinated and brominated counterparts. acs.orgnih.gov For example, iodoacetic acid is recognized as one of the most genotoxic DBPs identified to date. acs.orgnih.gov

The formation of these by-products is complex. In a chlorine/phenol/iodide system, fourteen different iodinated aromatic DBPs have been identified, with their formation being highly dependent on pH. nih.gov Alkaline conditions tend to favor the formation of iodinated phenolic DBPs, while acidic conditions favor iodinated quinone DBPs. nih.gov Organic sources of iodine, such as iodinated X-ray contrast media that persist through wastewater treatment, can also contribute significantly to the formation of I-DBPs in drinking water sources. researchgate.netillinois.edu

Table 3: Common Disinfection By-products Formed from Phenolic Precursors
DBP ClassExamplesPrecursors/ConditionsToxicological ConcernReference
Iodinated Trihalomethanes (I-THMs)Iodoform (Triiodomethane), DichloroiodomethanePhenols, Iodide, Chlorine/ChloramineHigh cytotoxicity and genotoxicity researchgate.netillinois.edu
Iodinated Acetic Acids (I-AAs)Iodoacetic Acid (IAA), Diiodoacetic AcidPhenols, Iodide, Chlorine/ChloramineIAA is extremely genotoxic acs.orgnih.gov
Iodinated Phenols2,4,6-TriiodophenolPhenol, Iodide, OxidantsPotential endocrine disruptors researchgate.net
Iodinated AcetamidesIodoacetamide, DiiodoacetamideOrganic Nitrogen, Iodide, DisinfectantsHighly cytotoxic acs.orgnih.gov

Environmental Occurrence and Persistence Studies of Substituted Halophenols

Halogenated phenolic compounds (HPCs) are persistent organic pollutants (POPs) found in various environmental compartments and biological tissues. acs.orgacs.org They enter the environment through industrial discharges, the degradation of larger halogenated compounds (like PCBs and PBDEs), and the use of certain pesticides. nih.govtaylorfrancis.com Due to their chemical stability and hydrophobicity, they resist degradation and can accumulate in the food chain. researchgate.net

Monitoring studies have detected a range of HPCs in human and wildlife tissues, including blood, fetal tissues, and fish. acs.orgnih.gov Plasma concentrations of certain hydroxylated PCBs and PBDEs have been reported to range from 0.1 to 100 nM in humans and can reach much higher levels in wildlife, such as birds, fish, and marine mammals. acs.org These concentrations are within the range known to cause toxicological effects in laboratory studies. acs.orgacs.org The persistence of these compounds is a significant concern, as chronic exposure can lead to adverse health effects. Their structural similarity to thyroid hormones allows them to interfere with the endocrine system. acs.org The continuous release from industrial and agricultural sources, combined with their resistance to natural degradation processes, means that substituted halophenols remain a significant environmental and health challenge. nih.govtaylorfrancis.com

Mechanistic Toxicology and Biological Activity of Substituted Halophenols

Cellular and Molecular Mechanisms of Toxicity

The toxicity of substituted halophenols at the cellular and molecular level is multifaceted. A primary mechanism of toxicity for many phenolic compounds, including chlorophenols, is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of the mitochondrial respiratory chain leads to a decrease in ATP synthesis, which can have widespread consequences for cellular function and viability. Pentachlorophenol (B1679276) (PCP) and tetrachloroguaiacol (B36938) (TeCG), for example, are known to be potent uncouplers of oxidative phosphorylation nih.gov.

Furthermore, exposure to chlorinated compounds can lead to enhanced DNA damage, including single and double-strand breaks, as well as the oxidation of DNA bases nih.gov. The liver is a significant target for chlorophenol toxicity, with observed effects in animal studies including changes in clinical chemistry, increased liver weight, hepatocellular hypertrophy, and necrosis cdc.gov. Neurological effects such as lethargy, tremors, and convulsions have also been reported following exposure to some chlorophenols cdc.gov.

Structure-Toxicity Relationship (STR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

The relationship between the chemical structure of substituted halophenols and their toxicity is a critical area of study for predicting the potential hazards of untested compounds. Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the structural or property descriptors of a chemical to its toxicological activity. For chlorophenols, toxicity is often correlated with physicochemical and structural properties that influence lipophilic, electronic, and steric effects.

A key descriptor in many QSTR models for phenolic compounds is the n-octanol/water partition coefficient (log Kow), which is a measure of a chemical's lipophilicity. A higher log Kow generally indicates a greater ability to partition into the lipid bilayers of cell membranes, which can be a critical factor in determining toxic effects, particularly for mechanisms involving membrane disruption or interaction with membrane-bound proteins.

Investigations into Metabolic Pathways and Bioactivation

The metabolism of substituted halophenols is a key determinant of their toxicity, as metabolic processes can lead to either detoxification or bioactivation, the process by which a less toxic compound is converted into a more toxic one. A common metabolic pathway for chlorophenols in mammals is the formation of chlorocatechols. For example, dichlorocatechols can be formed from the metabolism of trichlorophenols and pentachlorophenol in rodents nih.gov.

The bioactivation of many organic compounds is mediated by cytochrome P450 enzymes. In the case of phenolic compounds, oxidation can lead to the formation of reactive intermediates. For instance, the oxidation of phenols by hypervalent iodine(V) reagents can proceed through the formation of a phenolate (B1203915) complex, followed by a redox reaction to produce ortho-quinones rsc.org. These quinone species are often highly reactive electrophiles that can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage and toxicity.

For 5-Chloro-2-iodo-3-methylphenol, metabolic pathways would likely involve oxidation of the phenol (B47542) ring, potentially leading to the formation of reactive quinone-type intermediates. The presence of both chlorine and iodine could influence the regioselectivity of metabolic enzymes and the reactivity of any resulting metabolites. The formation of iodinated aromatic products has been observed in the oxidation of phenolic compounds in the presence of iodide, suggesting that the iodine substituent could play a significant role in the metabolic fate and toxicity of the compound nih.govacs.org.

Effects on Biochemical Processes and Enzyme Inhibition

Substituted halophenols can exert their toxic effects by interfering with various biochemical processes and inhibiting the activity of critical enzymes. As previously mentioned, a primary effect is the uncoupling of oxidative phosphorylation. Beyond this, some phenol derivatives have been shown to cause damage to the digestive system and have been associated with a range of systemic effects, including liver and kidney damage, and nervous system disorders scbt.com.

The ability of a compound like this compound to inhibit specific enzymes would depend on its structural and electronic properties, which dictate its ability to bind to the active site of an enzyme. For example, some 5-chloro-indole derivatives have been shown to act as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are important in cancer signaling mdpi.com. While the core structure is different, this highlights the potential for chlorinated aromatic compounds to act as enzyme inhibitors. The specific substitution pattern of this compound would determine its affinity for various biological targets.

Genotoxicity and Mutagenicity: Underlying Mechanisms of Action

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes). The genotoxicity of some chlorophenols has been attributed to their quinoid metabolites, such as tetrachlorohydroquinone (B164984) and tetrachloro-1,4-benzoquinone, which are metabolites of pentachlorophenol researchgate.net. These reactive metabolites can induce DNA damage through the generation of reactive oxygen species (ROS) via redox cycling, or by forming covalent adducts with DNA.

The mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), found in chlorinated drinking water, has been shown to be a direct-acting genotoxicant in vitro, inducing DNA damage in various mammalian cell lines nih.gov. This indicates that chlorinated organic compounds can pose a genotoxic risk.

Interactive Data Table: Toxicity of Selected Phenolic Compounds

CompoundOrganism/Cell LineEndpointValue
2,4-Dichlorophenol (B122985) (2,4-DCP)Vibrio fischeriEC50 (Luminescence Inhibition)High Acute Toxicity
2-Chlorophenol (B165306) (2-CP)Vibrio fischeriEC50 (Luminescence Inhibition)Acute Toxicity
PhenolVibrio fischeriEC50 (Luminescence Inhibition)Acute Toxicity
3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)Rat HepatocytesDNA DamageInduces damage at 30-300 µM
3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)V79 Chinese Hamster CellsSister-Chromatid Exchanges (SCE)Increased frequency at 2-5 µM

Note: The data presented is for comparative purposes and is based on findings for related phenolic compounds, as specific data for this compound is not available. nih.govnih.gov

Q & A

Q. Key Considerations :

  • Iodine’s sensitivity to light/heat requires inert atmospheres and low-temperature storage .
  • Monitor regioselectivity via <sup>1</sup>H NMR to confirm substitution patterns.

Basic: How can researchers ensure purity and stability during purification of this compound?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate in petroleum ether. Monitor fractions via TLC (Rf ~0.3 in 1:4 EtOAc/hexane) .
  • Recrystallization : Methylene chloride or ethanol/water mixtures yield high-purity crystals.
  • Stability : Store under nitrogen at 2–8°C to prevent iodine loss or oxidation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm).
  • IR Spectroscopy : Detect phenolic -OH (~3300 cm<sup>-1</sup>) and C-I bonds (~500 cm<sup>-1</sup>).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]<sup>+</sup> at m/z 282 (C7H6ClIO) and fragment peaks from halogen loss .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogen-substituted phenols?

Q. Methodological Answer :

  • Data Collection : Use SHELX programs (SHELXL for refinement) to process diffraction data. High-resolution (<1.0 Å) data ensures accurate halogen positioning .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and steric effects (e.g., C-I bond length ~2.09 Å) .
  • Validation : Check CIF files with PLATON to confirm no symmetry errors .

Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Nucleophilic Aromatic Substitution (NAS) : Iodine’s lower electronegativity (vs. Cl) enhances leaving-group ability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Comparative Studies : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for I vs. Cl substitution .
  • Experimental Validation : React with arylboronic acids under Pd(PPh3)4/base conditions and analyze yields via HPLC .

Advanced: What computational methods predict the environmental toxicity of iodinated chlorophenols?

Q. Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate logP (lipophilicity) and LC50 values for aquatic toxicity.
  • Docking Studies : Simulate binding to cytochrome P450 enzymes to assess metabolic pathways .
  • Data Gaps : Extrapolate from chlorophenol toxicity profiles (e.g., ATSDR reports) but adjust for iodine’s bioaccumulation potential .

Advanced: How can this compound act as a ligand in coordination chemistry?

Q. Methodological Answer :

  • Ligand Design : The phenol -OH and iodine atoms can chelate metals like Cu(II) or Ru(II).
  • Synthesis of Complexes : React with metal salts (e.g., CuCl2) in ethanol/water, and characterize via UV-Vis (d-d transitions) and EPR .
  • Application : Test catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) .

Advanced: What strategies mitigate contradictions in crystallographic vs. spectroscopic data for halogenated phenols?

Q. Methodological Answer :

  • Multi-Technique Validation : Cross-validate X-ray data with solid-state NMR to resolve discrepancies in bond lengths.
  • DFT Optimization : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using ORCA) .
  • Error Analysis : Use Rint and Rsigma values in SHELXL to assess data quality .

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5-Chloro-2-iodo-3-methylphenol
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5-Chloro-2-iodo-3-methylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.